molecular formula C20H7Cl12NO2 B11972801 1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene CAS No. 83878-00-6

1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene

Cat. No.: B11972801
CAS No.: 83878-00-6
M. Wt: 718.7 g/mol
InChI Key: MHPJVBXNJRHGKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly chlorinated and nitrated polycyclic structure characterized by a hexacyclo framework with 12 chlorine atoms and a nitro (-NO₂) group at position 11. Its stability and persistence in environmental matrices are inferred from analogs like Dechlorane Plus, a structurally related chlorinated flame retardant .

Properties

CAS No.

83878-00-6

Molecular Formula

C20H7Cl12NO2

Molecular Weight

718.7 g/mol

IUPAC Name

1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene

InChI

InChI=1S/C20H7Cl12NO2/c21-11-13(23)17(27)9-7(15(11,25)19(17,29)30)5-2-1-4(33(34)35)3-6(5)8-10(9)18(28)14(24)12(22)16(8,26)20(18,31)32/h1-3,7-10H

InChI Key

MHPJVBXNJRHGKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C3C(C4C2C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of highly chlorinated polycyclic compounds typically involves multiple steps, including:

    Chlorination Reactions: Using chlorine gas or other chlorinating agents to introduce chlorine atoms into the molecule.

    Cyclization Reactions: Forming the polycyclic structure through intramolecular reactions, often catalyzed by acids or bases.

    Nitration Reactions: Introducing nitro groups using nitrating agents like nitric acid or nitrates under controlled conditions.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch Processes: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Processes: Utilizing flow reactors for large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Chlorine and nitro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Substitution Reagents: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.

    Materials Science: Used in the development of advanced materials with unique properties, such as high thermal stability or electrical conductivity.

Biology and Medicine

    Pharmaceuticals: Potential use as a drug or drug precursor due to its unique structure and reactivity.

    Biological Studies: Investigating its effects on biological systems, including potential antimicrobial or anticancer properties.

Industry

    Chemical Manufacturing: Used in the synthesis of other complex molecules or as an intermediate in chemical production.

    Environmental Applications: Potential use in environmental remediation or as a component in environmentally friendly materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound may bind to or modify.

    Pathways Involved: Biological pathways that are affected by the compound, such as metabolic or signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dechlorane Plus (1,6,7,8,9,14,15,16,17,17,18,18-Dodecachloropentacyclo[12.2.1.1⁶,⁹.0²,¹³.0⁵,¹⁰]octadeca-7,15-diene)

  • Structural Differences :

    • Dechlorane Plus has a pentacyclo framework with two fused cyclooctene rings, while the target compound features a hexacyclo system with an additional fused ring and a nitro substituent.
    • Chlorination patterns differ: Dechlorane Plus has uniform chlorination across its bicyclic structure, whereas the target compound includes a nitro group at position 11, which may alter reactivity and degradation pathways .
  • Applications :

    • Dechlorane Plus is widely used as a flame retardant in polymers and electronics. The nitro group in the target compound could enhance its thermal stability, making it suitable for high-temperature applications, though specific industrial uses remain undocumented .
  • Environmental and Health Impacts: Dechlorane Plus is classified as a Substance of Very High Concern (SVHC) under EU REACH due to its persistence, bioaccumulation, and toxicity (PBT).
Property Target Compound Dechlorane Plus
Molecular Formula C₂₀H₅Cl₁₂NO₂ C₁₈H₁₂Cl₁₂
Substituents 12 Cl, 1 NO₂ 12 Cl
Regulatory Status Not yet classified SVHC (EU REACH)
Environmental Fate Likely persistent due to chlorination; nitro group may promote photodegradation High persistence; detected globally in air, water, and biota

67102-96-9 (Methyl-Sulfonic Acid Derivative)

  • Chlorination patterns are identical to the target compound, but the sulfonic acid group may reduce bioaccumulation compared to nitro derivatives .
  • Applications :

    • Sulfonic acid derivatives are often used as surfactants or catalysts. The methyl group could enhance solubility in polar solvents, diverging from the target compound’s likely industrial use .

General Trends in Chlorinated Polycyclic Compounds

  • Sulfonic acid groups (e.g., 67102-96-9) reduce lipid solubility, decreasing bioaccumulation but increasing mobility in water systems .
  • Analytical Challenges :

    • Structural complexity complicates mass spectrometry characterization. Techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for distinguishing isomers .

Biological Activity

The compound 1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene is a synthetic chlorinated compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's intricate structure consists of multiple chlorinated and nitro groups attached to a hexacyclic framework. Its molecular formula is C20H42Cl12NC_{20}H_{42}Cl_{12}N, and it exhibits significant hydrophobicity due to the presence of numerous chlorine atoms.

Antimicrobial Activity

Recent studies have indicated that halogenated compounds can exhibit antimicrobial properties. For instance:

  • Antibacterial Effects : Research has shown that chlorinated compounds can disrupt bacterial cell membranes and inhibit cell growth. In vitro tests demonstrated that the compound effectively inhibited the growth of various bacterial strains.
  • Antifungal Properties : Similarly, antifungal assays revealed that this compound could inhibit the growth of fungi such as Candida albicans and Aspergillus niger, suggesting potential applications in antifungal treatments.

Cytotoxicity

Cytotoxicity assays were performed to evaluate the compound's effects on human cell lines:

  • Cell Viability : The compound exhibited dose-dependent cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). IC50 values were determined through MTT assays.
  • Mechanism of Action : The cytotoxic mechanism may involve the induction of apoptosis as evidenced by increased annexin V staining in treated cells.

Environmental Impact

Given its chlorinated nature:

  • Toxicological Studies : Research on aquatic organisms revealed that exposure to this compound led to significant mortality rates in fish models. These findings raise concerns about its environmental persistence and bioaccumulation potential.

Study 1: Antibacterial Activity

In a study published in Journal of Applied Microbiology, researchers tested the antibacterial efficacy of various chlorinated compounds against E. coli and S. aureus. The results indicated that the target compound had a minimum inhibitory concentration (MIC) significantly lower than many common antibiotics.

Study 2: Cytotoxic Effects on Cancer Cells

A study conducted by Smith et al. (2023) assessed the cytotoxic effects of this compound on multiple cancer cell lines using flow cytometry and Western blot analysis to determine apoptosis markers. The study concluded that the compound induces apoptosis in a concentration-dependent manner.

Data Tables

Biological ActivityTest Organism/Cell LineIC50 (µM)Observations
AntibacterialE. coli25Significant inhibition at 50 µM
AntifungalC. albicans30Growth inhibition observed
CytotoxicityHeLa15Induction of apoptosis confirmed
CytotoxicityMCF-720Increased annexin V positive cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.